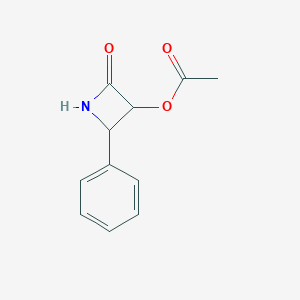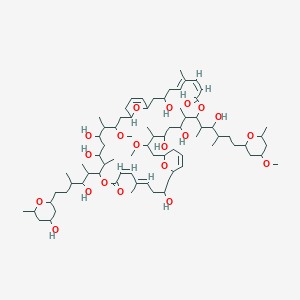![molecular formula C18H19ClN2O3 B237654 N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)
N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CI-977 is a synthetic compound that was first synthesized in the late 1980s. It was initially developed as a potential analgesic drug that could be used to manage pain without the negative side effects associated with traditional opioids. Since then, CI-977 has been extensively studied for its potential use in the field of pain management.
Mécanisme D'action
CI-977 acts as a selective mu-opioid receptor agonist. It binds to the mu-opioid receptor in the brain and spinal cord, which leads to the activation of the endogenous pain modulatory system. This results in a reduction in pain perception.
Biochemical and physiological effects:
CI-977 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain perception, decrease inflammation, and improve mood. Additionally, CI-977 has been shown to have a lower risk of addiction and respiratory depression compared to traditional opioids.
Avantages Et Limitations Des Expériences En Laboratoire
CI-977 has a number of advantages and limitations for lab experiments. One advantage is that it has a lower risk of addiction and respiratory depression compared to traditional opioids. Additionally, it has been shown to be effective in reducing pain in animal models of acute and chronic pain. However, one limitation is that it may not be as effective as traditional opioids in managing severe pain.
Orientations Futures
There are a number of future directions for research on CI-977. One direction is to further investigate its potential use in the field of pain management. Additionally, further research is needed to determine the optimal dosage and administration route for CI-977. Finally, research is needed to determine the long-term effects of CI-977 on pain perception and addiction risk.
In conclusion, CI-977 is a synthetic compound that has been extensively studied for its potential use in the field of pain management. It acts as a selective mu-opioid receptor agonist and has been shown to have a lower risk of addiction and respiratory depression compared to traditional opioids. While there are limitations to its use, there are also a number of future directions for research on CI-977.
Méthodes De Synthèse
The synthesis of CI-977 involves the reaction of 3-chloro-2-(4-morpholinyl)aniline with 4-methoxybenzoyl chloride in the presence of a base. The resulting product is purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
CI-977 has been extensively studied for its potential use in the field of pain management. It has been shown to be effective in reducing pain in animal models of acute and chronic pain. Additionally, CI-977 has been shown to have a lower risk of addiction and respiratory depression compared to traditional opioids.
Propriétés
Formule moléculaire |
C18H19ClN2O3 |
|---|---|
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
N-(3-chloro-2-morpholin-4-ylphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-14-7-5-13(6-8-14)18(22)20-16-4-2-3-15(19)17(16)21-9-11-24-12-10-21/h2-8H,9-12H2,1H3,(H,20,22) |
Clé InChI |
OAWSUZNXBLQARR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B237571.png)
![[[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B237572.png)
![4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237583.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B237589.png)
![2-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B237592.png)
![5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B237595.png)

![N-({2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide](/img/structure/B237598.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B237603.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide](/img/structure/B237633.png)

![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)